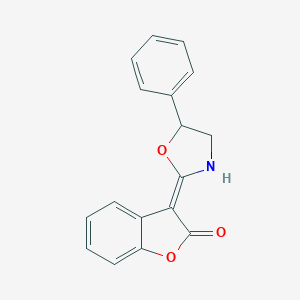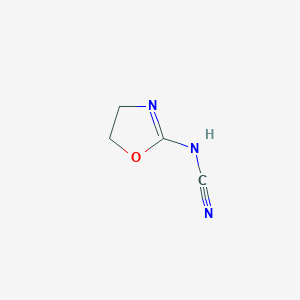
3,4-Dimethyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-naphthol, also known as DMN, is a chemical compound with a molecular formula of C12H12O. It is a yellow solid with a melting point of 95-97°C. DMN is widely used in scientific research as a reagent and a substrate in organic synthesis. It has also been studied for its potential biological and physiological effects.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-naphthol is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biological processes such as the metabolism of lipids and carbohydrates. 3,4-Dimethyl-2-naphthol has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and physiological effects:
3,4-Dimethyl-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, antifungal, and antitumor properties. 3,4-Dimethyl-2-naphthol has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-Dimethyl-2-naphthol in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one limitation of using 3,4-Dimethyl-2-naphthol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3,4-Dimethyl-2-naphthol. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Another area of interest is its potential use as a biomarker for various diseases. Further studies are needed to fully understand the mechanism of action and potential health benefits of 3,4-Dimethyl-2-naphthol.
Synthesis Methods
3,4-Dimethyl-2-naphthol can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthalenecarboxylic acid via a Friedel-Crafts acylation reaction. The resulting acid is then converted to 2-naphthalenemethanol through a reduction reaction using a reducing agent such as lithium aluminum hydride. The final step involves the introduction of two methyl groups to the 3 and 4 positions of the naphthalene ring using a methylating agent such as dimethyl sulfate.
Scientific Research Applications
3,4-Dimethyl-2-naphthol has been used extensively in scientific research as a reagent in organic synthesis. It is commonly used as a substrate in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. 3,4-Dimethyl-2-naphthol has also been studied for its potential biological and physiological effects.
properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3,4-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7,13H,1-2H3 |
InChI Key |
DPQILBPFOYSPEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)




![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)

methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)

